molecular formula C14H22O6S B14392921 Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol CAS No. 87943-38-2

Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol

Cat. No.: B14392921
CAS No.: 87943-38-2
M. Wt: 318.39 g/mol
InChI Key: OKODHFFWNKIYFC-UHFFFAOYSA-N
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Description

Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol is an organic compound that features a unique combination of functional groups, including an acetic acid moiety, a sulfanyl group, and a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophenol with 1,3-dichloropropane in the presence of a base to form 1-(4-methylphenyl)sulfanylpropane. This intermediate is then subjected to oxidation using hydrogen peroxide to yield 1-(4-methylphenyl)sulfanylpropane-1,3-diol. Finally, the diol is reacted with acetic anhydride to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetic acid moiety, yielding 1-(4-methylphenyl)sulfanylpropane-1,3-diol.

    Substitution: The hydroxyl groups in the diol can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 1-(4-methylphenyl)sulfanylpropane-1,3-diol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The diol moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)sulfanylpropane-1,3-diol: Lacks the acetic acid moiety but shares similar chemical properties.

    4-methylthiophenol: Contains the sulfanyl group but lacks the diol and acetic acid moieties.

    1,3-dichloropropane: Used as a precursor in the synthesis but lacks the functional groups present in the final compound.

Uniqueness

Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and diol groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

87943-38-2

Molecular Formula

C14H22O6S

Molecular Weight

318.39 g/mol

IUPAC Name

acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol

InChI

InChI=1S/C10H14O2S.2C2H4O2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11;2*1-2(3)4/h2-5,10-12H,6-7H2,1H3;2*1H3,(H,3,4)

InChI Key

OKODHFFWNKIYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(CCO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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